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Application Notes and Protocols for In Vivo Mouse
Models
Disclaimer: The term "C10-200" is not a standard scientific designation and appears to be

ambiguous. Based on our comprehensive search, we have identified three potential molecules

that you may be inquiring about: Sodium Caprate (C10), a permeation enhancer; Chemokine

C10 (CXCL10), an immunomodulatory protein; and CD200, an immune checkpoint protein.

Below are detailed application notes and protocols for each of these molecules for use in in

vivo mouse models, tailored to researchers, scientists, and drug development professionals.

Please select the section that corresponds to your molecule of interest.

Section 1: Sodium Caprate (C10)
Sodium caprate (C10) is a medium-chain fatty acid that is widely investigated as an intestinal

permeation enhancer for the oral delivery of macromolecules.
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Parameter Details
Mouse
Model/Study
Context

Reference

Dose 390 mg/kg

Evaluation of long-

term safety and

efficacy of daily oral

administration.

[1]

Route of

Administration
Oral gavage

30-day longitudinal

study.
[1]

Frequency Daily for 30 days
Chronic use

assessment.
[1]

Vehicle
Phosphate-Buffered

Saline (PBS)

Solubilization of C10

for oral administration.
[1]

Note: Additional studies in rats have used intestinal instillation of 50-300 mM C10 solutions to

investigate absorption enhancement mechanisms.[2][3]

Experimental Protocols
Protocol 1: 30-Day Longitudinal Study of Daily Oral C10 Administration in Mice[1]

This protocol is designed to assess the long-term safety and efficacy of daily oral administration

of sodium caprate (C10) as a permeation enhancer.

Materials:

Sodium caprate (C10)

4 kDa FITC-dextran (FD4)

Phosphate-Buffered Saline (PBS)

Oral gavage needles

Blood collection supplies (e.g., submandibular vein lancets, microcentrifuge tubes)
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Fasting grates for cages

Procedure:

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to

the experiment.

Baseline Permeability Measurement (Day 1):

Fast mice for 12 hours with free access to water. Use fasting grates to prevent

coprophagy.

On Day 1, weigh the mice and administer a solution of 600 mg/kg FD4 and 390 mg/kg

C10 in PBS via oral gavage. The dosing volume should be 10 µl/g of body weight.

Collect blood samples from the submandibular vein at 0, 0.5, 1, 1.5, and 3 hours post-

gavage.

Process blood to plasma and measure FD4 concentration to determine intestinal

permeability.

Return mice to standard cages and end the fasting period.

Daily Dosing (Days 2-29):

On each of these days, weigh the mice and administer 390 mg/kg C10 in PBS via oral

gavage.

Weekly Permeability Assessment (Days 8, 15, 22, 30):

Repeat the procedure from Day 1 to measure intestinal permeability.

Monitoring:

Monitor the health and body weight of the mice daily throughout the 30-day period.

Endpoint Analysis:
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At the end of the study, tissues can be harvested for histological analysis and gene

expression studies of tight junction proteins (e.g., claudins, ZO-1, JAM-A) to assess

intestinal health.
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Caption: Mechanism of action of Sodium Caprate (C10).[4][5][6][7][8]
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Start of 30-Day Study

Day 1:
- 12h Fasting

- Oral Gavage (C10 + FD4)
- Serial Blood Collection

- Measure Baseline Permeability

Days 2-29:
- Daily Oral Gavage (C10)

- Daily Health & Weight Monitoring

Days 8, 15, 22, 30:
- Repeat Day 1 Protocol

- Measure Weekly Permeability

End of Study:
- Tissue Harvest

- Histology & Gene Expression Analysis
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Caption: Workflow for a 30-day C10 safety and efficacy study in mice.[1]

Section 2: Chemokine C10 (CXCL10)
Chemokine (C-X-C motif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible

protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. It plays a crucial

role in chemoattraction of immune cells, such as T cells, NK cells, and monocytes.
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Parameter Details
Mouse
Model/Study
Context

Reference

Dose 100 ng/day

Inflammatory

angiogenesis model

(intra-implant

injection).

[9]

Route of

Administration
Intra-implant

Murine sponge model

of inflammation.
[9]

Frequency Daily for 3 days

Modulation of

neovascularization

and inflammatory cell

influx.

[9]

Vehicle
Not specified, likely

saline or PBS

Localized delivery to

the site of

inflammation.

[9]

Dose (Antibody) 100 µ g/mouse

Neutralization of

CXCL10 in a model of

type 1 diabetes.

[10]

Route (Antibody)
Intravenous (i.v.) or

Intraperitoneal (i.p.)

Systemic blockade of

CXCL10 activity.
[10]

Frequency (Antibody) Three times per week

Sustained

neutralization of

CXCL10.

[10]

Experimental Protocols
Protocol 2: Induction of an Antigen-Specific T-cell Response with CXCL10[11]

This protocol describes the use of CXCL10 as an adjuvant to induce a protective T-cell

response to a co-administered antigen.

Materials:
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Recombinant murine CXCL10

Antigen of interest (e.g., ovalbumin, viral peptide)

Sterile PBS or saline for injection

Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

Preparation of Injection Solution:

Prepare a solution containing the antigen and CXCL10 in sterile PBS. The final

concentration should be such that the desired dose of each component is delivered in a

single injection volume (e.g., 100-200 µl).

Immunization:

Inject mice with the CXCL10-antigen mixture. The route of injection can be subcutaneous

(s.c.) or intraperitoneal (i.p.).

A typical immunization schedule might involve a primary injection followed by one or two

booster injections at 1-2 week intervals.

Evaluation of Immune Response:

At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or

lymph nodes.

Prepare single-cell suspensions and perform assays to evaluate the antigen-specific T-cell

response, such as:

ELISpot: To quantify the number of cytokine-producing (e.g., IFN-γ) T-cells.

Intracellular Cytokine Staining (ICS): To identify and phenotype antigen-specific T-cells

by flow cytometry.
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In vivo Cytotoxicity Assay: To assess the killing of target cells pulsed with the specific

antigen.

Challenge Study (Optional):

To determine if the induced immune response is protective, challenge the immunized mice

with the relevant pathogen (e.g., vaccinia virus).

Monitor the mice for signs of disease and survival compared to a control group that did not

receive the CXCL10-adjuvanted vaccine.

Signaling Pathways and Experimental Workflows

Downstream Signaling Cascades

CXCL10

CXCR3 Receptor
(G-protein coupled)

G-protein Activation

Phospholipase C (PLC) PI3K/Akt p38/JNK MAPK JAK/STAT

Cellular Responses:
- Chemotaxis

- Adhesion
- Proliferation
- Angiostasis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b15574644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: CXCL10 signaling through its receptor CXCR3.[12][13][14][15][16]
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Caption: Workflow for inducing an immune response with CXCL10 as an adjuvant.[11]

Section 3: CD200
CD200 is a type I transmembrane glycoprotein that acts as an immune checkpoint by

interacting with its receptor, CD200R. This interaction generally leads to an

immunosuppressive signal.

Quantitative Data Summary: CD200 Dosage and
Administration
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Parameter Details
Mouse
Model/Study
Context

Reference

Molecule
Soluble CD200

(CD200Fc)

In vivo stimulation of

CD200R in CD200R1

knockout mice.

[17]

Dose
30 µ

g/mouse/injection

Induction of

tolerogenic dendritic

cells.

[17]

Route of

Administration

Intravenous (i.v.)

infusion

Systemic delivery of

CD200Fc.
[17]

Frequency
Every 60 hours for 14

or 28 days

Chronic stimulation of

the CD200 pathway.
[17]

Molecule
Anti-human CD200

Antibody

In vivo efficacy study

in humanized mice.
[18]

Route of

Administration
Intraperitoneal (i.p.)

Systemic antibody

treatment.
[18]

Frequency Twice a week

To maintain

therapeutic antibody

levels.

[18]

Experimental Protocols
Protocol 3: In Vivo Efficacy of Anti-hCD200 Antibody in Humanized Mice[18]

This protocol is for evaluating the anti-tumor activity of an anti-human CD200 antibody in mice

expressing human CD200 and CD200R.

Materials:

Homozygous B-hCD200/hCD200R mice

Murine colon cancer cells expressing human CD200 (e.g., B-hCD200 MC38)
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Anti-human CD200 antibody

Control IgG

DPBS (Dulbecco's Phosphate-Buffered Saline)

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:

Subcutaneously implant 5x10^5 B-hCD200 MC38 cells into the flank of female, 6-8-week-

old B-hCD200/hCD200R mice.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the long and short diameters with calipers twice a

week. Calculate tumor volume using the formula: V = 0.5 x (long diameter) x (short

diameter)^2.

Grouping and Treatment:

When the tumor volume reaches approximately 100 mm³, randomize the mice into

treatment groups (e.g., DPBS control, anti-hCD200 antibody, combination therapy).

Administer the anti-hCD200 antibody or control IgG via intraperitoneal injection at the

specified dose and schedule (e.g., twice a week).

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition. Survival can be a secondary

endpoint.

Endpoint Analysis:
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At the end of the study, tumors can be harvested for analysis of immune cell infiltration by

flow cytometry or immunohistochemistry to understand the mechanism of action.
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Caption: CD200-CD200R inhibitory signaling pathway.[19][20][21][22][23]
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Caption: Workflow for an in vivo efficacy study of an anti-hCD200 antibody.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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